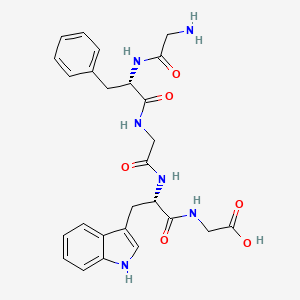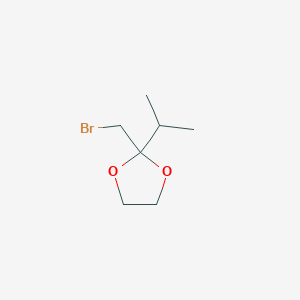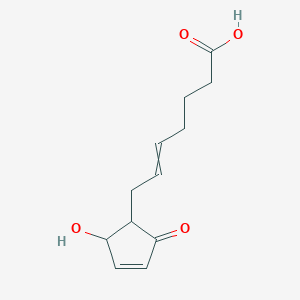
1,1'-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a long chain of alternating double bonds (octaene) and two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene typically involves a series of organic reactions. One common method is the coupling of two benzene rings with a hexadeca-octaene chain. This can be achieved through a series of steps including:
Formation of the octaene chain: This involves the polymerization of smaller alkene units under specific conditions, often using catalysts such as palladium or nickel.
Coupling with benzene rings: The octaene chain is then coupled with benzene rings through a reaction such as the Suzuki coupling, which involves the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in a fully saturated hydrocarbon chain.
科学研究应用
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to interact with biological membranes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism by which 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The conjugated system of double bonds allows for electron delocalization, which can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene: This compound is unique due to its specific structure and properties.
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene derivatives: These include compounds with various functional groups attached to the benzene rings or the octaene chain.
Other conjugated systems: Compounds such as polyenes and polyaromatic hydrocarbons share some similarities in terms of their conjugated double bonds and electronic properties.
Uniqueness
The uniqueness of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene lies in its specific arrangement of double bonds and benzene rings, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
58682-60-3 |
|---|---|
分子式 |
C28H26 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
16-phenylhexadeca-1,3,5,7,9,11,13,15-octaenylbenzene |
InChI |
InChI=1S/C28H26/c1(3-5-7-9-11-15-21-27-23-17-13-18-24-27)2-4-6-8-10-12-16-22-28-25-19-14-20-26-28/h1-26H |
InChI 键 |
IMEJTSVJBHTGMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)
